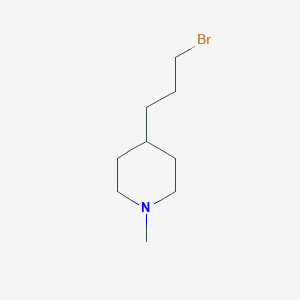

4-(3-Bromopropyl)-1-methylpiperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-bromopropyl)-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrN/c1-11-7-4-9(5-8-11)3-2-6-10/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWPOPAMZMTHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Bromopropyl 1 Methylpiperidine

Strategic Retrosynthetic Approaches to the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 4-(3-bromopropyl)-1-methylpiperidine, two primary retrosynthetic disconnections are considered, focusing on either the formation of the piperidine (B6355638) ring itself or the introduction of the side chain.

A primary disconnection can be made at the C4-carbon of the piperidine ring, separating the 1-methylpiperidine (B42303) core from the 3-bromopropyl side chain. This approach suggests the use of a pre-formed 1-methylpiperidine synthon and a three-carbon electrophile. A common strategy here involves the reaction of an organometallic derivative of 1-methylpiperidine with a suitable three-carbon electrophile, or the alkylation of a nucleophilic piperidine species.

Alternatively, a more fundamental retrosynthetic approach involves the disconnection of the piperidine ring itself. This would lead to acyclic precursors that can be cyclized to form the desired piperidine ring with the bromopropyl chain (or a precursor) already in place. This de novo synthesis approach can be particularly advantageous for controlling stereochemistry.

| Disconnection Strategy | Precursors | Key Reactions |

| C4-Side Chain Disconnection | 1-methyl-4-piperidone (B142233), 3-bromopropyl magnesium bromide | Grignard Reaction, Halogenation |

| Ring Disconnection (De Novo) | Acyclic diene with an amino group | Ring-Closing Metathesis (RCM) |

De Novo Synthesis of the Piperidine Core with Integrated Bromopropyl Chain

Building the piperidine ring from acyclic precursors offers a high degree of flexibility and control over the final structure. This approach is particularly valuable when specific stereochemical outcomes are desired.

Ring-Closing Reactions for Piperidine Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles, including piperidines. acs.orgbiu.ac.ilnih.gov In a potential synthesis of this compound, a diene precursor containing the necessary nitrogen and propyl functionalities could be cyclized using a ruthenium-based catalyst like Grubbs' catalyst. The precursor would be designed such that the resulting double bond in the cyclized product can be readily reduced to the saturated piperidine ring.

Another approach involves the intramolecular cyclization of halogenated amides. This one-pot method can integrate amide activation, reduction, and intramolecular nucleophilic substitution to form the piperidine ring. nih.gov

Stereoselective Approaches to Piperidine Ring Construction

The asymmetric synthesis of substituted piperidines is of great interest, and several methods can be envisioned for the stereocontrolled synthesis of derivatives of the target compound. rsc.orgrsc.org One strategy involves using a chiral auxiliary or a chiral starting material, such as an amino acid, to guide the stereochemical outcome of the ring-forming reaction. For instance, a protected D-serine could serve as a chiral starting material to control the absolute stereochemistry during a ring-closing metathesis reaction. acs.org

Organocatalytic enantioselective intramolecular aza-Michael reactions have also been successfully employed in the desymmetrization of prochiral substrates to yield enantiomerically enriched piperidines. rsc.org Such a strategy could be adapted to precursors of this compound to achieve specific stereoisomers.

Functionalization of Pre-Existing Piperidine Rings

Perhaps the most direct route to this compound involves the modification of a commercially available or easily synthesized piperidine derivative.

Introduction of the Bromopropyl Moiety via Alkylation and Halogenation Reactions

A common and effective method for the synthesis of 4-substituted piperidines starts from 1-methyl-4-piperidone. wikipedia.org This ketone can undergo a Grignard reaction with a suitable three-carbon nucleophile. For instance, the reaction of 1-methyl-4-piperidone with allylmagnesium bromide would yield (1-methylpiperidin-4-yl)prop-2-en-1-ol. Subsequent hydrobromination under anti-Markovnikov conditions would furnish the desired product.

Alternatively, a Grignard reaction with a protected 3-bromopropyl magnesium bromide could be employed. However, a more common approach involves a two-step sequence starting with the Grignard addition of a suitable three-carbon synthon, such as ethyl magnesium bromide, to generate a tertiary alcohol. This alcohol can then be converted to the corresponding bromide. nih.govmasterorganicchemistry.com

A highly effective method for the conversion of the intermediate alcohol, (1-methylpiperidin-4-yl)propan-1-ol, to the final bromide is through the use of a mesylate intermediate. The alcohol is first converted to its mesylate, which is then displaced by a bromide source. Recent research has shown that Grignard reagents themselves can act as halide nucleophiles in such reactions. acs.org

| Starting Material | Reagents | Intermediate | Final Product | Key Reactions |

| 1-Methyl-4-piperidone | 1. Propylmagnesium bromide 2. H3O+ | 1-(1-Methylpiperidin-4-yl)propan-1-ol | This compound | Grignard Reaction, Bromination |

| 1-Methyl-4-piperidone | 1. Allylmagnesium bromide 2. H3O+ | 1-(1-Methylpiperidin-4-yl)allyl alcohol | This compound | Grignard Reaction, Hydrobromination |

| 1-Methylpiperidine | 1,3-Dibromopropane | - | This compound | Alkylation |

Regioselective Bromination Strategies

When the synthetic strategy involves a precursor with a hydroxyl or an alkene functionality on the propyl side chain, a regioselective bromination step is crucial. For the conversion of an alcohol like (1-methylpiperidin-4-yl)propan-1-ol to the bromide, the reaction proceeds with high regioselectivity at the hydroxyl-bearing carbon. A two-step procedure involving mesylation followed by nucleophilic substitution with a bromide salt ensures that only the desired carbon is halogenated. acs.org

In the case of an alkene precursor, such as one obtained from a Wittig reaction on 1-methyl-4-piperidone, regioselective bromination can be achieved through radical addition of HBr, typically initiated by peroxides or UV light. This anti-Markovnikov addition would place the bromine atom on the terminal carbon of the propyl chain.

Optimized Reaction Conditions and Process Efficiencies

The synthesis of this compound typically involves the alkylation of a piperidine precursor. The optimization of such reactions is a multifactorial process aimed at maximizing yield, minimizing reaction time, and ensuring high purity of the final product. Research into the synthesis of analogous substituted piperidines highlights several key parameters that are critical to control for process efficiency. researchgate.net

Key optimization parameters include the choice of base, solvent, temperature, and the molar ratio of reactants. For instance, in the N-alkylation of piperidines, the selection of a suitable base is crucial to neutralize the acid formed during the reaction, which can otherwise lead to the formation of an unreactive ammonium (B1175870) salt and slow the reaction. researchgate.net The use of inorganic bases like potassium carbonate or organic bases such as N,N-diisopropylethylamine (DIPEA) can significantly influence reaction rates and yields. researchgate.net

The solvent system also plays a pivotal role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. researchgate.net The optimization process involves screening various solvents to find one that provides good solubility for the reactants while facilitating the desired reaction pathway. Temperature control is another critical factor; while higher temperatures can increase reaction rates, they may also lead to the formation of unwanted by-products, necessitating a careful balance to achieve optimal selectivity and yield.

Process efficiency is not solely determined by chemical yield but also by the ease of purification. An optimized process will result in a cleaner reaction mixture, simplifying the isolation of this compound and reducing the need for multi-step or complex purification techniques like column chromatography. Research on similar transformations has shown that careful optimization of reaction conditions can lead to near-quantitative yields after straightforward work-up procedures. researchgate.net

Table 1: Comparison of Reaction Parameters for Piperidine Synthesis Optimization This table presents data from analogous piperidine syntheses to illustrate common optimization strategies.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome of Optimization | Source |

|---|---|---|---|---|

| Reaction | Strecker-type condensation | Optimized Strecker-type condensation | Yield increased from ~45% to >90% | researchgate.net |

| Solvent | Methanol (MeOH) | Dichloromethane/Acetic Acid (CH₂Cl₂/AcOH) | Improved reaction kinetics and yield | researchgate.net |

| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) / Sodium Hydride (NaH) | Enhanced reaction rate and completion | researchgate.net |

| Reagent Addition | Batch Addition | Slow addition via syringe pump | Minimizes side reactions (e.g., dialkylation) | researchgate.net |

| Temperature | Room Temperature | 0 °C to Room Temperature | Improved selectivity and reduced by-products | researchgate.net |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of piperidine derivatives is an area of active development, aiming to reduce the environmental impact of chemical manufacturing. nih.govajchem-a.com These principles can be applied to the synthesis of this compound to create more sustainable and efficient processes.

A primary focus of green chemistry is the use of environmentally benign solvents and reagents. This involves replacing hazardous solvents with safer alternatives and utilizing catalysts that are efficient and recyclable. For the synthesis of piperidines, approaches have been developed that use water as a solvent or employ solvent-free reaction conditions, significantly reducing volatile organic compound (VOC) emissions. ajchem-a.com Furthermore, the development of catalytic systems, such as those using rhodium or iridium, allows for highly efficient transformations under mild conditions, often with water as the only byproduct. rsc.orgorganic-chemistry.org

Biocatalysis and chemo-enzymatic methods represent a frontier in green synthesis. nih.gov Enzymes and engineered biocatalysts offer unparalleled selectivity (enantio- and regioselectivity) under mild, aqueous conditions. nih.gov A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling to streamline the creation of complex piperidines, reducing multi-step syntheses to just a few, highly efficient steps without the need for costly precious metal catalysts like palladium. news-medical.net

Table 2: Advantages of Green Chemistry Approaches in Piperidine Synthesis

| Green Chemistry Principle | Technology/Method | Key Advantages | Source(s) |

|---|---|---|---|

| Waste Prevention | Flow Chemistry | Reduced solvent usage, use of immobilized reagents, minimized by-products. | researchgate.netsyrris.jp |

| Atom Economy | Catalytic Hydrogenation | High conversion rates with water as the only theoretical byproduct. | rsc.orgorganic-chemistry.org |

| Safer Solvents & Auxiliaries | Aqueous Medium Synthesis | Eliminates hazardous organic solvents, simplifies work-up. | ajchem-a.com |

| Design for Energy Efficiency | Microwave Irradiation / Flow Chemistry | Rapid heating and precise temperature control reduces reaction times and energy consumption. | syrris.jporganic-chemistry.org |

| Use of Renewable Feedstocks | Biocatalysis | Potential to use bio-renewable starting materials for piperidine synthesis. | rsc.orgnih.gov |

| Catalysis | Chemo-enzymatic Synthesis | High selectivity and efficiency, reducing the need for protecting groups and purification steps. | nih.govnews-medical.net |

Elucidating Chemical Reactivity and Transformation Pathways of 4 3 Bromopropyl 1 Methylpiperidine

Nucleophilic Substitution Reactions of the Bromopropyl Group

The electron-deficient carbon atom attached to the bromine in the propyl chain of 4-(3-bromopropyl)-1-methylpiperidine serves as a prime target for nucleophilic attack. This reactivity allows for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Intermolecular Nucleophilic Displacements for Chain Extension

The bromide, being a good leaving group, is readily displaced by various nucleophiles in intermolecular reactions, leading to the extension of the propyl chain. This SN2-type reaction is a cornerstone of its synthetic utility. For instance, the reaction of N-methylpiperidine with 1,3-dibromopropane, a compound structurally similar to the reactive portion of this compound, in acetonitrile (B52724) at 80°C for 48 hours, results in the formation of dicationic ionic liquids through a Menshutkin-type reaction. nih.gov This highlights the propensity of the bromopropyl group to react with amine nucleophiles.

Common nucleophiles employed for chain extension include primary and secondary amines, thiols, and alkoxides. The reaction with amines, for example, can be utilized to synthesize compounds with two basic centers separated by a flexible propyl chain. libretexts.orgresearchgate.net Similarly, reaction with thiols would introduce a thioether linkage, while alkoxides would yield the corresponding ether. The choice of solvent and reaction conditions, such as temperature and the presence of a base, can be optimized to achieve high yields of the desired substitution products.

Intramolecular Cyclization Reactions and Ring Formation

The presence of the nucleophilic nitrogen atom within the piperidine (B6355638) ring and the electrophilic bromopropyl chain in the same molecule sets the stage for intramolecular nucleophilic substitution. This process leads to the formation of spirocyclic quaternary ammonium (B1175870) compounds, which are of interest in medicinal chemistry due to their rigid three-dimensional structures.

Specifically, the intramolecular cyclization of this compound results in the formation of a spiro[piperidine-1,1'-pyrrolidinium] bromide salt. This transformation involves the attack of the piperidine nitrogen onto the carbon bearing the bromine atom, forming a new five-membered pyrrolidinium (B1226570) ring fused in a spirocyclic fashion to the piperidine ring. The synthesis of such spirocyclic systems, including spiro-fused pyrrolidines and piperidines, is a significant area of research in organic synthesis. nih.govresearchgate.netnih.gov The formation of these complex structures from linear precursors underscores the importance of intramolecular reactions. nih.gov

Elimination Reactions: Formation of Unsaturated Derivatives

Under appropriate basic conditions, this compound can undergo elimination reactions to form unsaturated derivatives. The nature of the products formed is dictated by the reaction conditions and the regioselectivity of the elimination process.

Hofmann Elimination Pathways and Products

While the primary haloalkane structure of the bromopropyl group is less prone to direct E2 elimination, the corresponding quaternary ammonium salt can undergo Hofmann elimination. This reaction typically proceeds by treating the amine with an excess of methyl iodide to form the quaternary ammonium iodide, followed by reaction with a base like silver oxide in water and subsequent heating. wikipedia.orgbyjus.commasterorganicchemistry.com The Hofmann rule predicts that the major product will be the least substituted alkene, which arises from the abstraction of the most sterically accessible β-hydrogen. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org

In the context of the quaternary ammonium salt derived from this compound, several β-hydrogens are available for abstraction. The primary products expected from Hofmann elimination would be various butenylpiperidine isomers, with the terminal alkene, 4-(but-3-en-1-yl)-1-methylpiperidine, being a likely major product due to the steric hindrance of the bulky quaternary ammonium leaving group. wikipedia.orgmasterorganicchemistry.com

Competing Side Reactions and Selectivity Control

Elimination reactions are often in competition with substitution reactions. The choice of base and solvent plays a crucial role in directing the reaction towards the desired pathway. Strong, bulky bases favor elimination, whereas less hindered, more nucleophilic bases tend to promote substitution. For instance, using a strong, non-nucleophilic base would increase the yield of the elimination product.

Furthermore, the regioselectivity of the elimination can be influenced by the reaction conditions. While the Hofmann rule generally applies to the elimination of quaternary ammonium salts, deviations can occur. libretexts.org The formation of the more thermodynamically stable internal alkene (Zaitsev product) can sometimes be observed as a minor product. masterorganicchemistry.com Careful control of temperature and the choice of base are essential for achieving high selectivity for a particular unsaturated derivative.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can be activated by various transition metal catalysts, enabling its participation in a range of powerful C-C bond-forming cross-coupling reactions. These reactions provide efficient routes to couple the piperidine-containing fragment with other organic moieties.

The primary alkyl bromide nature of the substrate makes it a suitable partner in several palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions.

Suzuki Coupling: In a Suzuki coupling, the alkyl bromide can be coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction would lead to the formation of a new carbon-carbon bond between the propyl chain and the organic group from the boronic acid, offering a versatile method for creating complex molecules containing the 1-methylpiperidine-4-propyl motif. nih.govyoutube.com

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an organic halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgorganic-chemistry.orgnih.govscirp.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a product containing an alkyne functionality at the end of the propyl chain. This introduces a valuable functional group that can be further elaborated. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgfrontiersin.org While typically used with aryl or vinyl halides, modifications of the Heck reaction can accommodate alkyl halides. This would allow for the introduction of an alkenyl group to the propyl chain of the piperidine derivative. nih.gov

The successful execution of these cross-coupling reactions often depends on the careful selection of the catalyst, ligands, base, and solvent system to optimize the yield and prevent side reactions.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. nih.gov For this compound, the primary alkyl bromide functionality can act as the electrophilic partner in a B-alkyl Suzuki-Miyaura cross-coupling. nih.gov This type of coupling is generally more challenging than those involving aryl or vinyl halides due to the slower oxidative addition of the Pd(0) catalyst to the C(sp³)-Br bond and the potential for β-hydride elimination from the resulting alkylpalladium intermediate. nih.gov

Despite these challenges, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope of Suzuki-Miyaura coupling to include unactivated alkyl halides. nih.gov The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the alkyl bromide, followed by transmetalation with an organoboron reagent (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the active Pd(0) species. nih.gov

The reaction of this compound with various organoboronic acids or their derivatives would lead to the formation of a new carbon-carbon bond at the terminus of the propyl chain, yielding products such as 4-(3-arylpropyl)-1-methylpiperidine or 4-(3-vinylpropyl)-1-methylpiperidine. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions like dehalogenation or homo-coupling of the organoboron reagent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides

| Organoboron Reagent | Palladium Catalyst | Ligand | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 4-(3-Arylpropyl)-1-methylpiperidine |

| Vinylboronic acid or ester | Pd(PPh₃)₄ | None (part of catalyst) | NaOH or NaOEt | THF or DME | 4-(3-Vinylpropyl)-1-methylpiperidine |

| Potassium alkyltrifluoroborate | PdCl₂(dppf) | dppf (part of catalyst) | Cs₂CO₃ | Toluene/Water | 4-(3-Alkylpropyl)-1-methylpiperidine |

Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura coupling, the bromopropyl group of this compound is amenable to other significant palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov While most commonly applied to aryl and vinyl halides, developments have extended its utility to alkyl halides. rsc.orgnih.gov The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would yield a new C-C bond, elongating the side chain and introducing an olefinic functionality. nih.gov The mechanism typically involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.netyoutube.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org Its application to unactivated alkyl halides is also possible, providing a direct route to molecules containing a 1,3-disubstituted alkyne moiety. organic-chemistry.org Coupling this compound with a terminal alkyne would yield a product with an extended alkynyl side chain.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an amine with an organic halide. wikipedia.orglibretexts.org The reaction is catalyzed by palladium complexes, often with bulky, electron-rich phosphine ligands. youtube.com Reacting this compound with primary or secondary amines would replace the bromine atom with a nitrogen-containing group, leading to the formation of various diamine structures. researchgate.netwikipedia.org

Table 2: Overview of Other Transition Metal-Mediated Transformations

| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Potential Product |

|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | 4-(4-Phenylbut-3-en-1-yl)-1-methylpiperidine |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | 4-(4-Phenylbut-3-yn-1-yl)-1-methylpiperidine |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃ / XPhos | NaOᵗBu or K₃PO₄ | 1-Methyl-4-(3-(phenylamino)propyl)piperidine |

Functional Group Interconversions Beyond Halogen Substitution

The primary alkyl bromide of this compound is a versatile handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups beyond carbon- and nitrogen-based nucleophiles. These transformations significantly expand the synthetic utility of the parent molecule.

Common functional group interconversions include:

Nitrile Synthesis: Reaction with cyanide salts, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO, converts the bromopropyl group into a cyanopropyl group. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Azide (B81097) Formation: Treatment with sodium azide provides a straightforward route to the corresponding azidopropyl derivative. Azides are valuable intermediates, which can be reduced to primary amines or used in "click chemistry" reactions like the Huisgen cycloaddition.

Thiol and Thioether Synthesis: The bromide can be displaced by a sulfur nucleophile. Reaction with sodium hydrosulfide (B80085) can yield the corresponding thiol, while reaction with a thiolate salt affords a thioether.

Table 3: Examples of Functional Group Interconversions

| Target Functional Group | Reagent | Typical Solvent | Resulting Moiety |

|---|---|---|---|

| Nitrile (-CN) | NaCN or KCN | DMSO, DMF | -(CH₂)₃-CN |

| Azide (-N₃) | NaN₃ | DMF, Acetone | -(CH₂)₃-N₃ |

| Thiol (-SH) | NaSH | Ethanol | -(CH₂)₃-SH |

| Thioether (-SR) | NaSR (Sodium thiolate) | Ethanol, DMF | -(CH₂)₃-SR |

| Alcohol (-OH) | NaOH or H₂O with a phase-transfer catalyst | Water/Toluene | -(CH₂)₃-OH |

Oxidative and Reductive Transformations of the Piperidine and Bromopropyl Moieties

The two main structural components of this compound, the piperidine ring and the bromopropyl side chain, can undergo distinct oxidative and reductive transformations.

Oxidative Transformations: The tertiary amine of the N-methylpiperidine ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. N-oxides are polar, water-soluble compounds and can serve as intermediates in further synthetic manipulations, such as the Polonovski reaction.

Reductive Transformations: The primary alkyl bromide is readily reduced to a propyl group. This reductive dehalogenation can be achieved using various methods:

Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) can displace the bromide with a hydride ion. rsc.org

Catalytic Hydrogenation: Palladium on carbon (Pd/C) in the presence of a hydrogen source (e.g., H₂ gas or transfer hydrogenation reagents like ammonium formate) is an effective system for removing the bromine atom. organic-chemistry.org

Radical Reduction: Tin-based reagents like tributyltin hydride (Bu₃SnH) or, more environmentally benign, silane-based reagents can achieve reduction via a radical mechanism. organic-chemistry.org

Table 4: Oxidative and Reductive Transformations

| Transformation | Moiety | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | N-Methylpiperidine | H₂O₂ or m-CPBA | This compound N-oxide |

| Reduction (Dehalogenation) | Bromopropyl | LiAlH₄ | 1-Methyl-4-propylpiperidine |

| Reduction (Dehalogenation) | Bromopropyl | H₂, Pd/C | 1-Methyl-4-propylpiperidine |

Computational and Theoretical Investigations of 4 3 Bromopropyl 1 Methylpiperidine

Molecular Conformation and Stereochemical Analysis via Computational Modeling

Computational modeling is a powerful tool for exploring the three-dimensional structure and stereochemistry of flexible molecules like 4-(3-Bromopropyl)-1-methylpiperidine. The presence of the piperidine (B6355638) ring and the rotatable bonds of the bromopropyl side chain allows the molecule to adopt various conformations.

The primary conformations of the piperidine ring are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. For this compound, the substituents—the methyl group on the nitrogen and the bromopropyl group at the 4-position—can exist in either axial or equatorial positions.

Computational methods, such as molecular mechanics (MM) and semi-empirical methods, can be used to perform a conformational search to identify the most stable conformers. These calculations systematically rotate the rotatable bonds and evaluate the potential energy of each resulting structure. The results typically show that the chair conformation with the bulky 3-bromopropyl group in the equatorial position is the most energetically favorable, minimizing steric hindrance.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 (Most Stable) | Equatorial 1-methyl, Equatorial 4-(3-bromopropyl) | 0.00 |

| Chair 2 | Axial 1-methyl, Equatorial 4-(3-bromopropyl) | 2.15 |

| Chair 3 | Equatorial 1-methyl, Axial 4-(3-bromopropyl) | 5.40 |

Note: The data in this table is illustrative and based on typical energy differences for substituted piperidines.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to gain a deeper understanding of the electronic structure of this compound. nih.gov DFT methods provide a good balance between computational cost and accuracy for molecules of this size. nih.gov

These calculations can determine a variety of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO is typically localized on the electron-rich regions of the molecule, such as the nitrogen atom of the piperidine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. The LUMO is generally found around the antibonding orbitals, particularly the C-Br bond, suggesting this is the site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. chemrxiv.org

The MEP map visually represents the electrostatic potential on the electron density surface. Red regions indicate areas of high electron density (negative potential), such as around the nitrogen and bromine atoms, while blue regions denote areas of low electron density (positive potential), often near the hydrogen atoms.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: This data is representative of typical DFT calculation results for similar molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, a key reaction is intramolecular cyclization to form a spirocyclic quaternary ammonium (B1175870) salt.

Using DFT methods, the reaction pathway can be modeled. conicet.gov.ar This involves locating the transition state structure for the intramolecular nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom bonded to the bromine. The geometry of the transition state, which represents the highest energy point along the reaction coordinate, can be optimized, and its vibrational frequencies calculated to confirm it is a true first-order saddle point (one imaginary frequency).

The calculated activation energy for this cyclization provides a quantitative measure of the reaction's feasibility. Theoretical studies can also explore how different solvents might influence the reaction rate by stabilizing or destabilizing the transition state. nih.gov

Table 3: Calculated Activation Energies for Intramolecular Cyclization

| Solvent | Activation Energy (kcal/mol) |

|---|---|

| Gas Phase | 25.8 |

| Acetonitrile (B52724) | 22.1 |

Note: The data presented is illustrative of the expected trend in solvent effects on this type of reaction.

QSAR/QSPR Studies for Physicochemical and Reactivity Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the biological activities and physicochemical properties of chemical compounds based on their molecular structures. researchgate.netmdpi.com For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and partition coefficient. nih.gov

These models are built by calculating a large number of molecular descriptors for a set of related compounds and then using statistical techniques, like multiple linear regression, to find a correlation between these descriptors and the property of interest. mdpi.com Descriptors can include constitutional, topological, geometric, and electronic parameters.

While specific QSAR/QSPR studies on this compound are not widely published, such models could be valuable in predicting its behavior in various systems. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Type | Example |

|---|---|

| Constitutional | Molecular Weight, Number of N atoms |

| Topological | Wiener Index, Balaban J Index |

| Geometric | Molecular Surface Area, Molecular Volume |

Predictive Modeling for Novel Reactivity and Synthetic Pathways

Modern computational chemistry, often augmented with machine learning, allows for the predictive modeling of novel reactivity and the design of new synthetic pathways. uvic.ca By analyzing the electronic and structural features of this compound, it is possible to predict its reactivity towards various reagents.

For instance, the calculated LUMO on the C-Br bond suggests its susceptibility to a wide range of nucleophiles. Predictive models could be used to estimate the reaction rates and yields for reactions with different nucleophiles, such as thiols, amines, or carbanions.

Furthermore, computational tools can be used to explore novel synthetic routes to this compound itself or its derivatives. By retrospectively analyzing the target molecule, computational algorithms can suggest potential starting materials and reaction steps, which can then be evaluated for their feasibility using quantum chemical calculations.

Future Directions and Emerging Research Avenues for 4 3 Bromopropyl 1 Methylpiperidine Chemistry

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

While 4-(3-Bromopropyl)-1-methylpiperidine itself is achiral, many of its potential derivatives, especially those functionalized at the piperidine (B6355638) ring, can be chiral. The development of asymmetric synthetic routes is crucial for accessing single enantiomers, which is often a requirement for pharmaceutical applications where different enantiomers can have vastly different biological activities. acs.org Future research will likely focus on adapting established asymmetric strategies to produce enantiopure piperidine derivatives.

Key strategies that could be explored include:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral catalysts, such as those based on iridium or rhodium, is a powerful method for creating chiral piperidines. alfa-chemistry.commit.edu A synthetic route could be designed starting from a pyridine (B92270) precursor, which is then asymmetrically hydrogenated to establish the chiral centers on the piperidine ring before or after the addition of the N-methyl and C4-propyl groups. mit.edu

Enzymatic and Biocatalytic Methods: Biocatalysis, particularly using ketoreductases (KREDs), offers a highly selective and green approach to producing chiral alcohols, which are key intermediates for piperidine synthesis. nih.gov A strategy involving the asymmetric reduction of a ketone precursor to this compound could yield enantiomerically enriched building blocks. nih.gov

Chiral Auxiliaries and Substrates: Starting from a chiral pool of materials or employing chiral auxiliaries allows for diastereoselective reactions, where the auxiliary is later removed to yield the enantiopure product. acs.orgacs.org Syntheses starting from chiral non-racemic sulfinimines have been used to create functionalized chiral piperidine derivatives and could be adapted for this purpose. acs.org

Nitro-Mannich Reactions: The diastereoselective nitro-Mannich reaction has been successfully used to create functionalized piperidines with multiple contiguous stereocenters. liverpool.ac.uk This approach could be used to construct a substituted piperidine ring with high stereocontrol, which is then subsequently N-methylated and functionalized at the C4 position.

Table 1: Potential Asymmetric Strategies for Chiral Derivatives

| Strategy | Description | Potential Application for Derivatives | Key Intermediates |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral pyridine or dihydropyridine (B1217469) using a chiral transition metal catalyst (e.g., Rh, Ir, Ni). rsc.orgalfa-chemistry.com | Synthesis of piperidines with chiral centers at the 2, 3, 5, or 6 positions. | Substituted Pyridinium Salts, Dihydropyridines |

| Biocatalytic Reduction | Use of enzymes, such as ketoreductases (KREDs), for the stereoselective reduction of a ketone. nih.gov | Creation of chiral hydroxyl-substituted piperidines from piperidone precursors. | Substituted Piperidones |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide a stereoselective reaction, followed by its removal. acs.org | Diastereoselective alkylations or cyclizations to form the piperidine ring. | Chiral Imines, Chiral Amides |

| Diastereoselective Cyclization | Intramolecular reactions, such as nitro-Mannich, on acyclic precursors to form the piperidine ring with defined stereochemistry. liverpool.ac.uk | Construction of polysubstituted piperidines with controlled relative stereochemistry. | Acyclic Amino-nitroalkanes |

Exploration of Novel Catalytic Transformations for Bromine Functionalization

The bromopropyl group is a versatile chemical handle ripe for modification. While classical nucleophilic substitution is a straightforward approach, modern catalytic cross-coupling reactions offer a more powerful and flexible toolkit for creating diverse C-C and C-heteroatom bonds. Future research will focus on applying and optimizing these transformations for this compound. The development of catalysts that are tolerant of the tertiary amine functionality is a key challenge.

Promising catalytic avenues include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron compounds (boronic acids or esters) with organic halides. mdpi.comlibretexts.org It is highly versatile due to the stability and commercial availability of a vast array of boronic acids, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the end of the propyl chain. nih.govyoutube.com Mild, aqueous conditions have been developed that could be compatible with the piperidine substrate. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an organic halide with an alkene, providing a direct route to substituted alkenes. nih.govorganic-chemistry.org Recent advances have enabled the use of unactivated alkyl bromides in Heck-type reactions, which could be applied to couple this compound with various olefins to introduce new functionalized scaffolds. beilstein-journals.orgnih.gov

Negishi and other Cross-Couplings: Nickel- and palladium-catalyzed Negishi (using organozinc reagents) and other cross-coupling reactions provide powerful methods for C(sp³)–C(sp³) bond formation. mit.edursc.org Nickel catalysts, in particular, have shown efficacy in coupling unactivated secondary alkyl halides, suggesting their potential utility for more complex derivatives of the target compound. mit.educore.ac.uk Iron-catalyzed reductive cross-coupling has also emerged as a method for joining alkyl halides with imines. acs.org

Table 2: Catalytic C-Br Functionalization Strategies

| Reaction | Catalyst System (Typical) | Coupling Partner | Resulting Linkage | Potential Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Vinyl Boronic Acid (R'-B(OH)₂) | C(sp³)-C(sp²) | 4-(3-Aryl/Vinyl-propyl)-1-methylpiperidine |

| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base beilstein-journals.org | Alkene (R'-CH=CH₂) | C(sp³)-C(sp²) | 4-(4-R'-but-3-en-1-yl)-1-methylpiperidine |

| Negishi Coupling | Ni or Pd catalyst, Ligand | Organozinc Halide (R'-ZnX) | C(sp³)-C(sp³) | 4-(3-Alkyl/Aryl-propyl)-1-methylpiperidine |

| C-N Coupling (Buchwald-Hartwig) | Pd catalyst, Ligand, Base | Amine (R'₂NH) | C(sp³)-N | 4-(3-Aminopropyl)-1-methylpiperidine |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. organic-chemistry.orgresearchgate.net The synthesis of this compound and its subsequent derivatization are well-suited for integration with flow platforms.

Key benefits and research directions include:

Improved Safety and Control: Many reactions, such as those involving hazardous reagents or highly exothermic processes, can be performed more safely in flow reactors due to the small reaction volumes and high surface-area-to-volume ratio, which allows for superior thermal control. youtube.comresearchgate.net

Process Intensification: Flow chemistry can significantly shorten reaction times from hours to minutes by allowing for superheated conditions (i.e., heating solvents above their boiling points using pressure). youtube.com

Automated Multi-Step Synthesis: Flow reactors can be telescoped, allowing multiple reaction steps to be performed sequentially without the need for manual isolation and purification of intermediates. youtube.com This is ideal for creating libraries of derivatives from this compound for screening purposes. For example, a flow setup could involve an initial catalytic coupling at the bromine, followed by an in-line purification, and a subsequent reaction at the piperidine nitrogen.

Table 3: Comparison of Batch vs. Flow Synthesis for Derivatization

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Drastic reduction in production time youtube.com |

| Temperature Control | Difficult to manage hotspots, risk of runaway | Precise, rapid heat exchange | Enhanced safety and reproducibility researchgate.net |

| Scalability | Challenging, requires re-optimization | "Scaling out" by running longer or in parallel | More predictable and linear scale-up |

| Reagent Handling | Large quantities of hazardous intermediates | On-demand generation and immediate use | Minimized exposure and storage risks organic-chemistry.org |

| Process Integration | Stepwise with intermediate workups | Multiple steps can be linked in one continuous process | Increased efficiency, reduced waste youtube.com |

Potential in Advanced Materials Science Applications

The unique structure of this compound makes it an attractive precursor for various advanced materials. The tertiary amine can be quaternized to form cationic piperidinium (B107235) moieties, while the bromo-functional handle allows for grafting onto other structures.

Emerging applications in materials science include:

Ionic Liquids: Quaternization of the piperidine nitrogen with an alkyl chain transforms the molecule into a piperidinium-based ionic liquid. alfa-chemistry.comresearchgate.net These materials are investigated for applications as electrolytes in high-voltage batteries, surfactants, and catalysts for processes like fuel desulfurization due to their thermal stability, low volatility, and high conductivity. alfa-chemistry.comgoogle.comrsc.org The bromopropyl group offers a site for further functionalization to tune the properties of the resulting ionic liquid.

Functional Polymers and Membranes: The molecule can be incorporated into polymer structures to create functional materials. For example, it can be attached to a polymer backbone, such as polystyrene, via its bromo group or other derived functionality. nih.gov Subsequent quaternization of the piperidine nitrogen creates an anion-exchange membrane (AEM), which is a critical component in fuel cells and water electrolyzers. nih.gov Piperidine-based cations are explored for creating AEMs with high alkaline stability. nih.gov

Antimicrobial Materials: Cationic structures, such as quaternized piperidinium compounds, are known to exhibit antimicrobial properties. rsc.orgnih.gov this compound could be used to create antimicrobial surfaces or polymers. It could be grafted onto materials like silica (B1680970) nanoparticles or blended into polymer films for use in biomedical applications to combat microbial infections. nih.govresearchgate.net

Table 4: Potential Material Applications

| Material Class | Required Modification | Key Feature | Potential Application |

|---|---|---|---|

| Ionic Liquids | Quaternization of piperidine nitrogen with an alkyl or functional chain. rsc.org | High thermal stability, ionic conductivity, non-flammability. google.comrsc.org | Electrolytes for batteries, specialty solvents, catalysts. alfa-chemistry.com |

| Anion-Exchange Membranes | Grafting onto a polymer backbone and subsequent quaternization. nih.gov | Cationic sites for anion transport, enhanced alkaline stability. nih.gov | Fuel cells, water purification, electrolysis. |

| Antimicrobial Surfaces | Covalent attachment to a surface (e.g., silica) and quaternization. researchgate.net | Positively charged surface disrupts microbial membranes. | Medical devices, food packaging, bioactive films. nih.gov |

| Polymer Additives | Incorporation as a monomer or grafted side chain. | Modifies polymer properties (e.g., thermal stability, solubility). | Specialty polymers, polymer-based drug delivery systems. nih.gov |

Application of Machine Learning and AI in Predictive Chemistry for Related Structures

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical research is conducted. nih.govnih.gov These computational tools can accelerate discovery by predicting reaction outcomes, designing novel molecules, and optimizing synthetic pathways. For a versatile scaffold like this compound, AI and ML offer powerful methods to explore its vast chemical space.

Future research will leverage AI/ML in several key areas:

Reaction Prediction and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for new transformations. nih.gov This can be used to forecast the success of various catalytic couplings with this compound, saving significant experimental time and resources. nih.govnih.gov

De Novo Drug Design: Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecular structures with desired properties. core.ac.ukrsc.org Starting with the this compound scaffold, these models could generate thousands of virtual derivatives and predict their binding affinity to specific biological targets, identifying promising candidates for synthesis. libretexts.orgrsc.org

Property Prediction (ADMET & Materials): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new compounds. libretexts.org Similarly, AI can predict the physical properties of materials, such as the conductivity of a derived ionic liquid or the stability of a functional polymer, guiding the design of materials with targeted performance characteristics. core.ac.ukwikipedia.org

Table 5: Applications of AI/ML in Piperidine Chemistry

| AI/ML Application | Technique/Model | Objective | Example for this compound Chemistry |

|---|---|---|---|

| Reaction Outcome Prediction | Graph-based Neural Networks, Transformers | Predict product structures and yields for a given set of reactants and conditions. nih.gov | Predict the yield of a Suzuki coupling reaction under different catalysts and bases. |

| Retrosynthesis Planning | Monte Carlo Tree Search, Neural Networks | Propose a step-by-step synthetic pathway for a target molecule. nih.gov | Generate a novel, efficient synthesis route for a complex drug candidate derived from the scaffold. |

| ***De Novo* Molecular Design** | Recurrent Neural Networks (RNNs), GANs | Generate new molecules with specific desired properties (e.g., high bioactivity, good solubility). libretexts.org | Design new piperidine derivatives predicted to have high affinity for a specific enzyme. nih.gov |

| Property Prediction | Random Forest, Support Vector Machines (SVM), Deep Neural Networks | Predict physicochemical properties, biological activity (QSAR), or material performance. libretexts.orgnih.gov | Predict the toxicity and membrane permeability of a library of virtual derivatives. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.